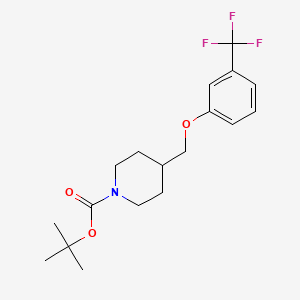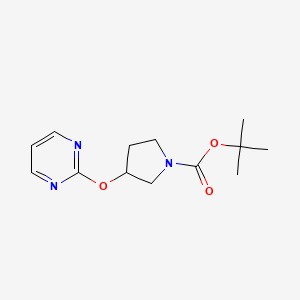
2,6-Diisopropylphenylboronic acid
Overview
Description
2,6-Diisopropylphenylboronic acid is an organoboron compound with the molecular formula C12H19BO2 and a molecular weight of 206.09 g/mol . This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
2,6-Diisopropylphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound is used in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with halides or pseudohalides to form biaryl compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in organic synthesis for the creation of biaryl compounds, which are common structural units in pharmaceuticals and agrochemicals .
Result of Action
The primary result of the action of this compound is the formation of new compounds through Suzuki-Miyaura cross-coupling reactions . For example, it can be used to synthesize potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme .
Action Environment
The efficacy and stability of this compound in chemical reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used . Proper storage is also important, with recommendations for storage in an inert atmosphere and under -20°C .
Biochemical Analysis
Biochemical Properties
2,6-Diisopropylphenylboronic acid plays a significant role in biochemical reactions, particularly as a reactant in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as dihydrofolate reductase, where it acts as an inhibitor. The interaction with dihydrofolate reductase is crucial as it can inhibit the enzyme’s activity, leading to potential therapeutic applications . Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with dihydrofolate reductase can lead to changes in the folate metabolism pathway, affecting DNA synthesis and repair . This can result in altered cell proliferation and apoptosis rates. Furthermore, this compound can modulate the activity of other enzymes and proteins, impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of tetrahydrofolate, a critical cofactor in DNA synthesis. Additionally, this compound can interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and proteins without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to folate metabolism. The compound interacts with enzymes such as dihydrofolate reductase, affecting the production of tetrahydrofolate . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as DNA synthesis and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, determining its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2,6-diisopropylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, where the compound is used as a reactant . The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding boronic esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Boronic esters and alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2,6-Diisopropylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 2,6-Dimethylphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 9-Anthraceneboronic acid
Uniqueness: 2,6-Diisopropylphenylboronic acid is unique due to its steric hindrance provided by the isopropyl groups, which can influence the reactivity and selectivity of the compound in various chemical reactions . This steric effect can be advantageous in certain synthetic applications where selectivity is crucial .
Properties
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGMXMTUMCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648840 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363166-79-4 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



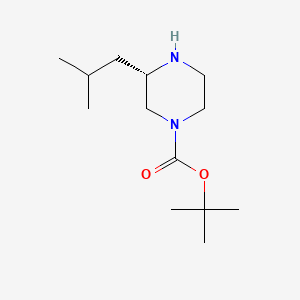
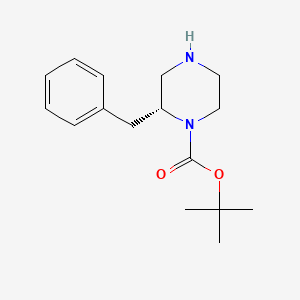
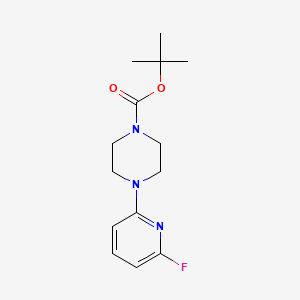

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
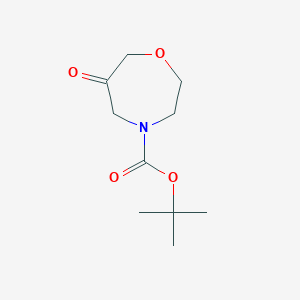


![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)


